(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol
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Overview
Description
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones .Molecular Structure Analysis
The molecular structure of benzofuran compounds consists of a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, they can be involved in hydroalkoxylation reactions to afford benzo[b]furans . They can also participate in reactions with bromoalkynes to generate (Z)-2-bromovinyl phenyl ethers, which can then undergo intramolecular cyclization to afford 2-substituted benzo[b]furans .Mechanism of Action
Safety and Hazards
The safety and hazards associated with benzofuran compounds can also vary widely depending on their specific structures. Some benzofuran compounds may be harmful to aquatic life with long-lasting effects, may cause damage to organs through prolonged or repeated exposure, and are suspected of causing cancer .
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is likely to focus on the discovery of new drugs and the development of structure-activity relationships on these derivatives as antimicrobial drugs .
Properties
IUPAC Name |
(3aR,8bR)-6-ethoxy-3a,8b-dihydro-1H-cyclopenta[b][1]benzofuran-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-15-13-7-12-9(6-10(13)14)8-4-3-5-11(8)16-12/h3,5-8,11,14H,2,4H2,1H3/t8-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVQMFKEEDVPLJ-LDYMZIIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C3CC=CC3OC2=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2[C@H]3CC=C[C@H]3OC2=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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